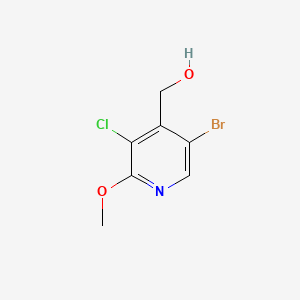![molecular formula C17H11ClO3 B14017105 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6629-18-1](/img/structure/B14017105.png)
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It features a naphthalene-1,4-dione core with a 2-chlorophenyl group and a hydroxymethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione typically involves the condensation of 2-chlorobenzaldehyde with naphthalene-1,4-dione in the presence of a suitable catalyst. The reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved in its action can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2-chlorophenyl)(hydroxy)acetate: Similar structure but with an acetate group instead of a naphthalene-1,4-dione core.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Shares the naphthalene-1,4-dione core but with different substituents.
Uniqueness
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione stands out due to its unique combination of a naphthalene-1,4-dione core with a 2-chlorophenyl and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6629-18-1 |
|---|---|
Molekularformel |
C17H11ClO3 |
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H |
InChI-Schlüssel |
RQBMBOQXLYFWFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)

![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)




![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
